molecular formula C10H14NO2PS B14264112 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide CAS No. 176102-11-7

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide

Katalognummer: B14264112
CAS-Nummer: 176102-11-7
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: YIMQGPHCPHHSCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide is a chemical compound with a molecular formula of C10H13N2O4PS . This compound belongs to the class of oxazaphosphorines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as phosphorus trichloride, amines, and phenols. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide can be compared with other similar compounds in the oxazaphosphorine class. Some similar compounds include:

Eigenschaften

CAS-Nummer

176102-11-7

Molekularformel

C10H14NO2PS

Molekulargewicht

243.26 g/mol

IUPAC-Name

2-(4-methylphenoxy)-2-sulfanylidene-1,3,2λ5-oxazaphosphinane

InChI

InChI=1S/C10H14NO2PS/c1-9-3-5-10(6-4-9)13-14(15)11-7-2-8-12-14/h3-6H,2,7-8H2,1H3,(H,11,15)

InChI-Schlüssel

YIMQGPHCPHHSCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OP2(=S)NCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.